molecular formula C15H20N2O3 B6243210 tert-butyl N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate CAS No. 2408957-52-6

tert-butyl N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B6243210
CAS No.: 2408957-52-6
M. Wt: 276.3
InChI Key:
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Description

tert-butyl N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to an indole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The indole structure is a common motif in many biologically active molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the indole ring can be introduced via electrophilic aromatic substitution using appropriate reagents such as hydroxylamine derivatives.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced through alkylation reactions, often using ethyl halides in the presence of a base.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the indole ring can undergo oxidation to form quinone-like structures.

    Reduction: The indole ring can be reduced under hydrogenation conditions to form tetrahydroindole derivatives.

    Substitution: The hydroxy group can be substituted with various nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its indole moiety is a versatile building block for constructing a wide range of heterocyclic compounds.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It serves as a model compound for investigating the interactions of indole-based molecules with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate exerts its effects involves interactions with various molecular targets. The indole moiety can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan, featuring an indole moiety.

Uniqueness

tert-butyl N-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate is unique due to its specific substitution pattern, which combines the indole ring with a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

2408957-52-6

Molecular Formula

C15H20N2O3

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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